3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine
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Overview
Description
3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methylsulfonyl group attached to the thiadiazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides or thioamides with nitriles or carboxylic acids under acidic or basic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation reactions. This involves the reaction of the thiadiazole intermediate with methylsulfonyl chloride in the presence of a base such as triethylamine or pyridine.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The amine group in the thiadiazole ring can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Alkylated or acylated thiadiazole derivatives.
Scientific Research Applications
3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals, pharmaceuticals, and materials science.
Mechanism of Action
The mechanism of action of 3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylsulfonyl)-1,2,4-thiadiazole
- 5-(Methylsulfonyl)-1,2,4-thiadiazole
- 3-(Ethylsulfonyl)-1,2,4-thiadiazol-5-amine
Uniqueness
3-(Methylsulfonyl)-1,2,4-thiadiazol-5-amine is unique due to the specific positioning of the methylsulfonyl group and the amine group on the thiadiazole ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
3-methylsulfonyl-1,2,4-thiadiazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2S2/c1-10(7,8)3-5-2(4)9-6-3/h1H3,(H2,4,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVSFIIUUOAWLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NSC(=N1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80326013 |
Source
|
Record name | 3-(METHYLSULFONYL)-1,2,4-THIADIAZOL-5-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80326013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6913-19-5 |
Source
|
Record name | NSC522649 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522649 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(METHYLSULFONYL)-1,2,4-THIADIAZOL-5-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80326013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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